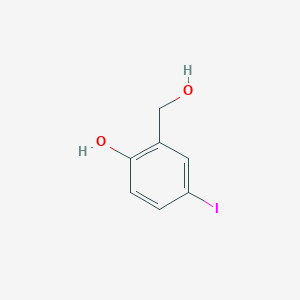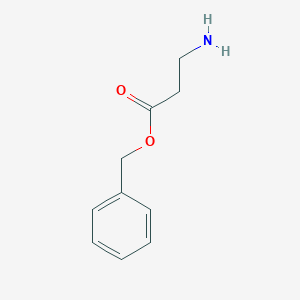
Bromopentacarbonylrhenium(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromopentacarbonylrhenium(I) is a useful research compound. Its molecular formula is C5BrO5Re and its molecular weight is 406.16 g/mol. The purity is usually 95%.
The exact mass of the compound Bromopentacarbonylrhenium(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bromopentacarbonylrhenium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromopentacarbonylrhenium(I) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complexes : Bromopentacarbonylrhenium(I) reacts with other compounds to form new complexes. For instance, it reacts with 2-cyanoethyl phenyl sulfide to yield complexes with monodentate donor ligands (Storhoff, 1976).
Formation of Schiff Base Ligands : It's involved in the synthesis of tricarbonylrhenium(I) complexes with Schiff base ligands, which have notable structural and electrochemical properties (Mirkhani, Kia, Vartooni, & Fun, 2010).
Coordination with Epoxides : Bromopentacarbonylrhenium(I) is used in creating species like rhenium(V)-epoxide complex through reductive deoxygenation processes (Gable & Brown, 2003).
Catalysis in Organic Synthesis : It catalyzes the alkylation of arenes with alkyl halides, demonstrating its utility in organic synthesis (Nishiyama, Kakushou, & Sonoda, 2000).
Electroluminescence Applications : Dinuclear rhenium(I) carbonyl complexes, including bromo-bridged ones, are used in organic light-emitting diodes (OLEDs) for high external quantum efficiency (Mauro et al., 2012).
Structural and Spectroelectrochemical Studies : Its derivatives are studied for their structural and electrochemical properties, contributing to the understanding of organometallic chemistry (Frantz et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Bromopentacarbonylrhenium(I) is an inorganic compound of rhenium, primarily used for the synthesis of other rhenium complexes . Its primary targets are the molecules or structures within these complexes that it helps form.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it reacts with zinc and acetic acid to give pentacarbonylhydridorhenium (HRe(CO)5), as per the following reaction :
Re(CO)5Br+Zn+HO2CCH3→ReH(CO)5+ZnBrO2CCH3\text{Re(CO)}_5\text{Br} + \text{Zn} + \text{HO}_2\text{CCH}_3 \rightarrow \text{ReH(CO)}_5 + \text{ZnBrO}_2\text{CCH}_3 Re(CO)5Br+Zn+HO2CCH3→ReH(CO)5+ZnBrO2CCH3
Biochemical Pathways
It is known to be a precursor to other rhenium complexes, suggesting it plays a role in the biochemical pathways that these complexes are involved in .
Result of Action
The primary result of Bromopentacarbonylrhenium(I)'s action is the formation of other rhenium complexes. These complexes can have various molecular and cellular effects depending on their specific structures and functions .
Biochemical Analysis
Biochemical Properties
It is known to be used in the study of π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands .
Molecular Mechanism
It is known to be a precursor to other rhenium complexes , suggesting that it may exert its effects at the molecular level through the formation of these complexes.
Properties
IUPAC Name |
bromorhenium;carbon monoxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJBOTGGBYFKEJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrO5Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14220-21-4 |
Source


|
| Record name | Bromopentacarbonylrhenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopentacarbonylrhenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structure of Bromopentacarbonylrhenium(I) and how is it characterized?
A: Bromopentacarbonylrhenium(I), with the molecular formula [Re(CO)5Br], exhibits an octahedral coordination geometry around the central rhenium atom. [] This means the rhenium atom is bonded to five carbonyl groups (CO) and one bromine atom (Br) in a symmetrical arrangement. The Re-C bond lengths range from 1.889 to 1.991 Å, while the Re-Br bond length is 2.619 Å. [] Crystallographic studies confirm this structure, revealing that the compound crystallizes in the orthorhombic space group Pnma with specific lattice parameters. []
Q2: What are the main catalytic applications of Bromopentacarbonylrhenium(I)?
A: Bromopentacarbonylrhenium(I) is a versatile catalyst for various organic reactions. It effectively catalyzes the alkylation of arenes with alkyl halides. [] This reaction, typically requiring harsh conditions, proceeds under milder conditions in the presence of catalytic amounts of Bromopentacarbonylrhenium(I), resulting in mono- and dialkyl-substituted arenes. [] Additionally, it exhibits catalytic activity in Friedel-Crafts acylation reactions. [] This reaction, involving the electrophilic substitution of aromatic compounds with acyl chlorides, is facilitated by Bromopentacarbonylrhenium(I), allowing for the efficient synthesis of various aromatic ketones. []
Q3: Are there other Rhenium complexes that show similar catalytic activity?
A: Yes, research suggests that other rhenium complexes, including tricarbonylcyclopentadienylrhenium(I) [Re(C5H5)(CO)3] and decacarbonyldirhenium [Re2(CO)10], also demonstrate catalytic activity in the alkylation of arenes with alkyl halides. [] These complexes, alongside Bromopentacarbonylrhenium(I), offer a potential range of catalysts for this reaction, potentially influencing factors such as reaction rate and selectivity. []
Q4: Has Bromopentacarbonylrhenium(I) been used in conjunction with other ligands?
A: Yes, studies have explored the reactivity of Bromopentacarbonylrhenium(I) with various ligands. For instance, its reaction with ferrocenylcarbaldehyde thiosemicarbazones has been investigated. [] This research provided valuable insights into the coordination chemistry of Bromopentacarbonylrhenium(I) with bidentate thiosemicarbazone ligands, highlighting its potential for forming diverse metal complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)


![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)



![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)

![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)
